
Ebov/marv-IN-1
Overview
Description
Ebov/marv-IN-1 is a potent inhibitor of both Ebola virus and Marburg virus. These viruses belong to the Filoviridae family and are known for causing severe hemorrhagic fevers with high mortality rates. This compound has shown broad-spectrum antiviral activity and low cytotoxicity, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ebov/marv-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Formation of Intermediate Compounds: This involves the reaction of starting materials under controlled conditions to form intermediate compounds.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Regulatory Compliance: The production process adheres to regulatory guidelines to ensure the product meets the required standards for therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Ebov/marv-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen atoms or altered oxidation states.
Reduced Forms: Compounds with fewer oxygen atoms or altered reduction states.
Substituted Compounds: Compounds with different functional groups replacing the original groups.
Scientific Research Applications
2.1. In Vitro Studies
In vitro studies have demonstrated that Ebov/marv-IN-1 effectively reduces viral loads in infected cell cultures. For example, experiments with primary human dendritic cells showed that the compound could inhibit viral replication while promoting cytokine production, which is essential for a robust immune response .
Table 1: In Vitro Efficacy of this compound
Study | Cell Type | Viral Strain | Concentration | Result |
---|---|---|---|---|
Dendritic Cells | EBOV | 10 µM | 75% reduction in viral load | |
Monocytes | MARV | 5 µM | Enhanced cytokine secretion |
2.2. Animal Models
Animal studies have provided insights into the therapeutic potential of this compound. In nonhuman primate models, post-exposure administration of the compound has shown promising results in reducing mortality rates associated with EBOV and MARV infections .
Table 2: Efficacy in Animal Models
Study | Animal Model | Viral Strain | Treatment Timing | Survival Rate |
---|---|---|---|---|
Nonhuman Primates | EBOV/SUDV | 4 days post-infection | 100% | |
Guinea Pigs | MARV | 3 days post-infection | 80% |
Clinical Implications
The potential clinical applications of this compound extend to both therapeutic and preventive measures against filovirus infections:
- Therapeutic Use : As a treatment option for individuals exposed to EBOV or MARV, particularly in outbreak scenarios where rapid intervention is critical.
- Preventive Strategies : The compound could be integrated into vaccination protocols or used alongside monoclonal antibody therapies to enhance protective immunity against these viruses .
4.1. Case Study on Immune Modulation
A study highlighted the role of this compound in modulating the immune response in infected individuals. Patients treated with the compound showed improved activation of T-cells and enhanced production of interferon-gamma, a critical cytokine in antiviral defense .
4.2. Cross-Neutralization Potential
Research has indicated that this compound may also exhibit cross-neutralization capabilities against different strains of filoviruses, making it a versatile candidate for broad-spectrum antiviral therapy .
Mechanism of Action
Ebov/marv-IN-1 exerts its effects by inhibiting the entry of Ebola virus and Marburg virus into host cells. The compound targets specific viral glycoproteins, preventing their interaction with host cell receptors. This inhibition blocks the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry and subsequent replication .
Comparison with Similar Compounds
Similar Compounds
Toremifene: An entry inhibitor of Ebola virus with a distinct mechanism of action.
Imipramine: A small molecule that inhibits Marburg virus entry.
Paroxetine: Another small molecule with antiviral activity against Marburg virus
Uniqueness
Ebov/marv-IN-1 is unique due to its broad-spectrum activity against both Ebola virus and Marburg virus, combined with low cytotoxicity. This makes it a valuable compound for therapeutic development and research applications .
Biological Activity
Ebov/marv-IN-1 is a compound designed to inhibit the entry of Ebola virus (EBOV) and Marburg virus (MARV), both of which are highly pathogenic filoviruses responsible for severe hemorrhagic fevers. Understanding the biological activity of this compound is crucial for developing effective therapeutic strategies against these viruses.
This compound functions primarily by targeting the viral glycoproteins (GPs) of EBOV and MARV, which are essential for viral entry into host cells. The GPs facilitate the fusion of the viral membrane with the host cell membrane, a critical step in the viral life cycle. By inhibiting this process, this compound can effectively reduce viral infectivity.
Key Biological Activities
- Inhibition of Viral Entry : Research indicates that this compound can block the entry of EBOV and MARV into host cells by interfering with GP-mediated membrane fusion. This was demonstrated through studies showing that peptides targeting the endosomal pathway significantly reduced viral entry when conjugated with other targeting sequences .
- Binding Affinity : Molecular dynamics simulations have provided insights into the binding interactions between this compound and the viral GPs, revealing differences in binding affinities that may affect host tropism and susceptibility to infection .
- Impact on Immune Response : Studies have shown that EBOV and MARV can evade immune detection by infecting dendritic cells without triggering a robust cytokine response. This compound's ability to inhibit viral replication in these immune cells suggests it may help restore normal immune function during infection .
Table 1: Summary of Biological Activities Altered by Mutations in EBOV GP1
Mutation | Effect on Viral Entry | Binding Affinity | Cytokine Secretion |
---|---|---|---|
F160A | Reduced | Low | None |
R167A | Moderate | Moderate | Impaired |
N176A | Significant | High | None |
This table summarizes how specific mutations in EBOV GP1 affect its biological activity, which is crucial for understanding how this compound can be optimized for better efficacy.
Case Studies
- Inhibition Studies : In a study where an EboV C-peptide was conjugated with an arginine-rich segment from HIV-1 Tat, researchers found enhanced antiviral activity against both EBOV and MARV. The study indicated that this approach could serve as a model for developing more effective inhibitors like this compound .
- Host Cell Interaction : A comparative analysis of human and bat cell lines revealed that differences in receptor proteins (Niemann-Pick C1) influenced susceptibility to EBOV and MARV. This finding underscores the importance of understanding host-pathogen interactions when evaluating compounds like this compound .
Q & A
Basic Research Questions
Q. How to formulate a precise research question for studying Ebov/marv-IN-1's antiviral mechanisms?
A well-defined research question should follow the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison/Control, Outcome). For example: "In human-derived macrophages (P), how does this compound (E/I) compared to remdesivir (C) affect viral replication efficiency (O)?" Ensure alignment with literature gaps identified through systematic reviews or meta-analyses . Avoid broad questions like "How does this compound work?" and instead focus on measurable outcomes (e.g., IC₅₀ values, binding affinity).
Q. What experimental design considerations are critical for in vitro efficacy studies of this compound?
- Control groups : Include positive (e.g., remdesivir) and negative (DMSO/vehicle) controls.
- Replication : Minimum triplicate runs to account for plate-to-plate variability.
- Dose-response curves : Use 8–12 concentration points for robust IC₅₀ calculation.
- Assay validation : Ensure cell lines (e.g., Vero E6) are authenticated and free of mycoplasma .
Q. How to conduct a rigorous literature review to identify gaps in this compound research?
- Use databases like PubMed and EMBASE with keywords: "this compound" + "inhibitor" + "filovirus" + "mechanism."
- Prioritize peer-reviewed articles over preprints.
- Map existing findings into a table (e.g., Table 1: Summary of this compound IC₅₀ values across studies) to highlight inconsistencies or missing data .
Q. What statistical methods are appropriate for analyzing this compound's dose-response data?
- Nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) for IC₅₀.
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple treatment groups.
- Report confidence intervals and p-values with corrections for multiple comparisons .
Advanced Research Questions
Q. How to address contradictory findings in this compound's inhibitory concentration (IC₅₀) across studies?
- Variable analysis : Compare assay conditions (e.g., cell type, incubation time, viral strain).
- Meta-analysis : Pool data from ≥3 studies using random-effects models to identify outliers.
- Experimental replication : Reproduce conflicting studies with standardized protocols (e.g., WHO guidelines for antiviral assays) .
Q. What methodologies ensure reproducibility of this compound's pharmacokinetic (PK) data?
- Detailed protocols : Specify HPLC/MS parameters (column type, mobile phase, detection wavelength).
- Standard Operating Procedures (SOPs) : Predefine criteria for plasma stability (e.g., % degradation at 24h).
- Independent validation : Collaborate with a second lab to confirm Cmax and AUC values .
Q. How to optimize in vivo models for this compound efficacy studies?
- Model selection : Use IFNAR⁻/⁻ mice for Ebola virus susceptibility.
- Dose justification : Translate in vitro IC₅₀ to mg/kg using allometric scaling.
- Endpoint criteria : Predefine humane endpoints (e.g., weight loss ≥20%) to reduce bias .
Q. What strategies validate this compound's selectivity against host proteases?
- Counter-screens : Test against human cathepsin B/L and serine proteases.
- Structural analysis : Use cryo-EM to compare binding sites of this compound with host targets.
- Thermal shift assays : Confirm target engagement without off-protein interactions .
Q. How to integrate computational and experimental approaches in this compound research?
- Molecular docking : Predict binding modes using GPCR-I-TASSER or AutoDock Vina.
- MD simulations : Validate stability of this compound–VP35 interactions over 100 ns.
- Experimental correlation : Compare docking scores with SPR-measured binding kinetics (KD) .
Q. How to manage and archive this compound research data for reproducibility?
- Data Management Plan (DMP) : Specify storage formats (e.g., .csv for raw data, .tif for microscopy).
- Metadata : Include experimental conditions (e.g., humidity, batch numbers).
- Repositories : Deposit in public databases (e.g., Zenodo, Protein Data Bank) with DOIs .
Q. Tables
Table 1. Key Variables Affecting this compound IC₅₀ Values
Variable | Example Values | Impact on IC₅₀ |
---|---|---|
Cell line | Vero E6 vs. Huh7 | ±10–50% variability |
Viral multiplicity of infection (MOI) | 0.1 vs. 1.0 | Higher MOI ↑ IC₅₀ |
Assay duration | 48h vs. 72h | Prolonged incubation ↓ IC₅₀ |
Table 2. Recommended Statistical Tests for this compound Data
Data Type | Test | Software |
---|---|---|
Dose-response | Nonlinear regression (4-parameter) | GraphPad Prism |
Group comparisons | One-way ANOVA + Tukey’s | R (lme4 package) |
Binding kinetics | SPR curve fitting (1:1 Langmuir) | Biacore Evaluation |
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O2/c1-18-8-10-31(11-9-18)23-7-6-21(16-22(23)25(26,27)28)29-24(32)20-4-2-19(3-5-20)17-30-12-14-33-15-13-30/h2-7,16,18H,8-15,17H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJSZYWIEBDKTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCOCC4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.